molecular formula C7H5BrF3N B13562705 3-Bromo-5-(2,2,2-trifluoroethyl)pyridine

3-Bromo-5-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B13562705
M. Wt: 240.02 g/mol
InChI Key: KRXSLYRUQRHQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted with a bromine atom and a 2,2,2-trifluoroethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 5-(2,2,2-trifluoroethyl)pyridine. One common method is the reaction of 5-(2,2,2-trifluoroethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both a bromine atom and a 2,2,2-trifluoroethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can be advantageous in various applications compared to similar compounds.

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c8-6-1-5(3-12-4-6)2-7(9,10)11/h1,3-4H,2H2

InChI Key

KRXSLYRUQRHQKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.